3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid

Description

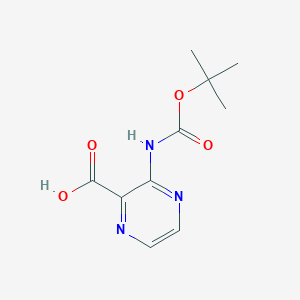

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid is a Boc-protected pyrazine derivative featuring a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group at position 3 of the pyrazine ring. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic drug candidates. Its structural rigidity and functional group compatibility make it valuable for designing bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMXMLSCEGBHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941316-90-1 | |

| Record name | 3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazine derivative with carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) to form amide bonds with amines, facilitating peptide synthesis.

Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are frequently used as coupling reagents for amide bond formation.

Major Products

Deprotected Amine: Removal of the Boc group yields 3-amino-pyrazine-2-carboxylic acid.

Peptide Derivatives: Coupling with various amino acids or peptides results in the formation of peptide derivatives.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

Medicinal Chemistry: The compound is utilized in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Chemical Biology: It serves as a precursor for the synthesis of biologically active molecules used in chemical biology studies.

Material Science: The compound can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid (CAS 891782-63-1)

6-Aminopyrazine-2-carboxylic acid (CAS 61442-38-4)

- Structure: Lacks the Boc group, featuring a free amino group at position 5.

- Similarity : Score of 0.56, reflecting significant differences in functionalization .

- Properties : Higher polarity and reduced stability under basic conditions compared to the Boc-protected target compound.

Functional Group Variations

3-{[(4-Chlorophenyl)amino]carbonyl}pyrazine-2-carboxylic acid

- Structure: Replaces the Boc-amino group with a 4-chlorophenylcarbamoyl moiety.

5-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 848308-47-4)

Reactivity in Amide Coupling

- The Boc group in the target compound may sterically hinder coupling reactions compared to unprotected amines. For example, tert-butyl (R)-(3-cyano-6-(5-(5-cyanopicolinamido)-2-fluorophenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate () utilizes DMTMM as a coupling agent, achieving 82% yield despite steric bulk .

Table 1: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility (LogP)* | Key Applications |

|---|---|---|---|---|---|

| 3-((tert-Boc)aminopyrazine-2-carboxylic acid | 891782-63-1 | C10H13N3O4 | 239.23 | ~1.2 (estimated) | Pharmaceutical intermediates |

| 5-((tert-Boc)aminopyrazine-2-carboxylic acid | 891782-63-1 | C10H13N3O4 | 239.23 | ~1.0 | Drug discovery scaffolds |

| 6-Aminopyrazine-2-carboxylic acid | 61442-38-4 | C5H5N3O2 | 139.11 | ~-0.5 | Metal-chelating agents |

| 3-{[(4-Chlorophenyl)amino]carbonyl}pyrazine-2-carboxylic acid | - | C12H8ClN3O3 | 285.66 | ~2.5 | Enzyme inhibition studies |

*LogP values estimated based on structural features.

Spectroscopic Differences

- The Boc group in the target compound introduces distinct NMR signals (e.g., tert-butyl protons at ~1.4 ppm) and IR stretches (C=O at ~1700 cm⁻¹), differing from unprotected amines like 3-amino-2-pyrazinecarboxylic acid, which shows NH2 vibrations at ~3300 cm⁻¹ .

Biological Activity

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid is a derivative of pyrazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid, which may influence its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. A study demonstrated that certain substituted pyrazine derivatives showed promising activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 25 |

| This compound | S. aureus | 50 |

Anticancer Activity

In vitro studies have shown that some pyrazine derivatives can inhibit cancer cell proliferation. For instance, compounds were evaluated for their cytotoxic effects on HepG2 liver cancer cells, revealing that specific derivatives demonstrated significant cytotoxicity at low concentrations .

Table 2: Cytotoxicity of Pyrazine Derivatives on HepG2 Cells

| Compound Name | IC50 (µM) |

|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 15 |

| This compound | 30 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : It may interact with cellular receptors, altering signal transduction pathways critical for cell survival.

Case Studies

- Antimycobacterial Evaluation : A study conducted on a series of pyrazine derivatives found that those with a tert-butoxycarbonyl group exhibited enhanced activity against Mtb compared to their non-substituted counterparts . This suggests that the tert-butoxycarbonyl moiety plays a significant role in enhancing biological activity.

- Cytotoxicity Assessment : In another study, various pyrazine derivatives were tested for cytotoxic effects on HepG2 cells. The results indicated that modifications to the pyrazine structure could lead to variations in cytotoxicity, with some derivatives exhibiting significant cell-killing effects at micromolar concentrations .

Q & A

Q. What are the standard synthetic routes for 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid?

The compound is typically synthesized via sequential functionalization of pyrazine-2-carboxylic acid derivatives. A common approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino substituent on the pyrazine ring. For example, methyl 3-aminopyrazine-2-carboxylate can be reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to install the Boc group, followed by hydrolysis of the methyl ester using aqueous NaOH or LiOH to yield the carboxylic acid . Purification often employs column chromatography (e.g., silica gel, hexanes/EtOAc gradients) or recrystallization .

Q. How is the Boc group stability assessed during synthesis under acidic/basic conditions?

The Boc group is acid-labile but stable under mild basic conditions. To prevent premature deprotection, synthetic steps requiring acidic environments (e.g., ester hydrolysis) should be carefully controlled. For instance, LiOH in THF/H₂O at 0–25°C is preferred over strong acids like HCl or TFA. Stability can be monitored via TLC or LC-MS, with Boc cleavage indicated by a shift in Rf or molecular ion peaks (e.g., loss of 100 Da corresponding to tert-butoxycarbonyl) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : and NMR confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm in ) and pyrazine ring substitution patterns.

- HRMS : Validates molecular weight (CHNO: 255.0954 g/mol).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and Boc carbonyl (C=O) at ~1690–1740 cm.

- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict intermediates and transition states for key steps like Boc protection or ester hydrolysis. For example, reaction path searches using Gaussian or ORCA software can identify energy barriers and guide solvent/catalyst selection. ICReDD’s integrated computational-experimental workflows (e.g., combining density functional theory with automated lab systems) enable rapid screening of conditions to minimize side products (e.g., Boc cleavage or ring oxidation) .

Q. What strategies resolve contradictory data in regioselective functionalization of the pyrazine ring?

Discrepancies in reported reactivity (e.g., preferential substitution at N1 vs. N4 positions) may arise from solvent polarity or catalyst effects. Systematic studies using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and kinetic isotope effect (KIE) analysis can clarify mechanistic pathways. For instance, polar aprotic solvents like DMF may favor nucleophilic attack at the electron-deficient C3 position, as observed in related pyrazinecarboxylic acid derivatives .

Q. How does steric hindrance from the Boc group influence coupling reactions?

The bulky Boc group can impede amide bond formation at the carboxylic acid moiety. Pre-activation with coupling agents (e.g., HATU or EDCI/HOBt) in DMF or DCM enhances reactivity. For example, coupling with amines under microwave irradiation (50–80°C, 10–30 min) improves yields by reducing steric interference. Comparative studies with unprotected analogs (e.g., 3-aminopyrazine-2-carboxylic acid) quantify steric effects via kinetic profiling .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Low solubility in common solvents (e.g., water, hexanes) complicates crystallization. Mixed-solvent systems (e.g., EtOAc/hexanes or THF/water) and slow evaporation techniques are effective. Single-crystal X-ray diffraction often requires seeding or gradient cooling (e.g., from 40°C to 4°C over 48 hours). If crystallization fails, derivatization (e.g., methyl ester formation) can improve lattice stability for structural analysis .

Data Contradiction Analysis

Q. Why do reported yields vary for Boc protection of 3-aminopyrazine-2-carboxylic acid derivatives?

Discrepancies arise from differences in Boc anhydride stoichiometry (1.2–2.0 eq.), base selection (DMAP vs. NaHCO3), or reaction time (2–24 hours). For example, excess Boc anhydride (2.0 eq.) in THF with DMAP (0.1 eq.) at 25°C for 12 hours achieves >90% conversion, while shorter reactions (<6 hours) may leave unreacted amine, reducing isolated yields .

Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

Divergent biological results (e.g., enzyme inhibition vs. no activity) may stem from impurities (>95% purity is critical) or assay conditions (e.g., buffer pH affecting carboxylic acid ionization). Re-evaluate SAR using rigorously purified batches and standardized assays (e.g., fixed DMSO concentrations ≤1%) to isolate structural contributions .

Methodological Best Practices

- Deprotection Protocols : Use TFA/DCM (1:4 v/v) for Boc removal, followed by neutralization with NaHCO3 to regenerate the free amine without degrading the pyrazine ring .

- Handling Hygroscopicity : Store the compound under inert gas (N2/Ar) at −20°C to prevent carboxylic acid dimerization or hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.